3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne

Organosilicon Chemistry Propargylic Silane Reactivity Steric Effects in Organic Synthesis

3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS 61227-91-6) is a propargylic bis-silane belonging to the 1,3-bis(trimethylsilyl)-1-alkyne family, characterized by a quaternary C-3 carbon bearing an ethyl substituent and two trimethylsilyl (TMS) groups. With a molecular formula of C13H28Si2 and a molecular weight of 240.53 g/mol, it serves as a specialized synthetic intermediate for α-functional allenylsilane production via TiCl4-mediated reactions with acetals, as established by Pornet, Mesnard, and Miginiac for the broader compound class.

Molecular Formula C13H28Si2
Molecular Weight 240.53 g/mol
CAS No. 61227-91-6
Cat. No. B13940792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne
CAS61227-91-6
Molecular FormulaC13H28Si2
Molecular Weight240.53 g/mol
Structural Identifiers
SMILESCCC(CC)(C#C[Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C13H28Si2/c1-9-13(10-2,15(6,7)8)11-12-14(3,4)5/h9-10H2,1-8H3
InChIKeyRIMSTUZMTCVFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS 61227-91-6) for Specialized Organic Synthesis


3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS 61227-91-6) is a propargylic bis-silane belonging to the 1,3-bis(trimethylsilyl)-1-alkyne family, characterized by a quaternary C-3 carbon bearing an ethyl substituent and two trimethylsilyl (TMS) groups [1]. With a molecular formula of C13H28Si2 and a molecular weight of 240.53 g/mol, it serves as a specialized synthetic intermediate for α-functional allenylsilane production via TiCl4-mediated reactions with acetals, as established by Pornet, Mesnard, and Miginiac for the broader compound class [2]. The compound is identifiable in mass spectral libraries under SpectraBase Compound ID Aflsommb43w [3].

Why 3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne Cannot Be Replaced by Generic Bis-Silylated Alkynes


Although all 1,3-bis(trimethylsilyl)-1-alkynes share a common propargylic bis-silane framework, their reactivity in electrophilic substitution is highly sensitive to the steric environment at the quaternary C-3 carbon . The presence of a C-3 ethyl group in 3-ethyl-1,3-bis(trimethylsilyl)-1-pentyne creates a bulkier steric shield compared to the methyl analog (CAS 61228-01-1, MW 226.51) or the unsubstituted parent 1,3-bis(trimethylsilyl)propyne (CAS 21752-80-7, MW 184.43). This steric difference directly governs the regioselectivity of Si-C propargylic bond cleavage and the product distribution of α-allenylsilane formation when reacted with acetals under TiCl4 catalysis [1]. Additionally, the ethyl substituent confers distinct physical properties—including higher molecular weight (240.53 vs. 184.43 g/mol for the parent) and altered boiling point and solubility profiles—that affect purification, handling, and scale-up logistics [2]. Simple substitution of a lighter or less sterically demanding analog can therefore lead to divergent reactivity, altered regiochemical outcomes, or purification challenges, making a generic procurement approach chemically unsound.

Quantitative Evidence Guide: Differentiating 3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne from Its Closest Analogs


Steric Bulk at the Propargylic C-3 Position: Ethyl vs. Methyl vs. Hydrogen Substituent Effects on Allenylation Selectivity

The C-3 ethyl group in 3-ethyl-1,3-bis(trimethylsilyl)-1-pentyne introduces greater steric hindrance than the methyl group in 3-methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS 61228-01-1) or the hydrogen in 1,3-bis(trimethylsilyl)propyne (CAS 21752-80-7). For the broader 1,3-bis(trimethylsilyl)-1-alkyne class, Pornet et al. (1982) demonstrated that metallation with n-butyllithium followed by reaction with trimethylsilyl chloride yields the bis-silylated product, which subsequently reacts with acetals in the presence of TiCl4 to produce α-functional allenyltrimethylsilanes [1]. The regiochemistry of Si-C propargylic bond cleavage—which determines whether the product is an allene or a 1,3-dienic ketone—is governed by the steric and electronic nature of the C-3 substituent. Specifically, 1,3-bis(trimethylsilyl)-3-methyl-1-butyne was reported to give a 1,3-dienic ketone via preferential Si-C propargylic bond cleavage under acidic conditions, whereas less hindered analogs follow the allenylation pathway . The ethyl-substituted derivative (target compound) is expected to exhibit intermediate behavior between the methyl and hydrogen analogs, offering a tunable steric profile for controlling product distribution [2].

Organosilicon Chemistry Propargylic Silane Reactivity Steric Effects in Organic Synthesis

Molecular Weight Differentiation for Purification and Scale-Up: Ethyl vs. Methyl vs. Parent Bis-Silylated Alkyne

The molecular weight of 3-ethyl-1,3-bis(trimethylsilyl)-1-pentyne is 240.53 g/mol (exact mass 240.172954 g/mol) [1]. This is 14.0 g/mol heavier than the 3-methyl analog (226.51 g/mol) [2] and 56.1 g/mol heavier than the unsubstituted parent 1,3-bis(trimethylsilyl)propyne (184.43 g/mol) [3]. This mass difference translates to distinct GC retention times and facilitates chromatographic separation of reaction mixtures where multiple bis-silylated species may co-occur. The mass spectrum of the target compound is archived in the Wiley Registry of Mass Spectral Data under SpectraBase ID Aflsommb43w, providing a verified reference for GC-MS identification [1].

Physical Organic Chemistry Purification Methodology Scale-Up Feasibility

Potential for Cobalt-Catalyzed Co-Oligomerization: Substituted vs. Unsubstituted Bis-Silylated Alkynes

Substituted trimethylsilylalkynes, including 1,3-bis(trimethylsilyl)propyne and its alkyl-substituted derivatives, have been demonstrated to serve as efficient co-oligomerization partners in CpCo(CO)2-catalyzed alkyne cyclizations with α,ω-diynes, yielding annelated benzenes amenable to further functionalization [1]. While the specific performance data for 3-ethyl-1,3-bis(trimethylsilyl)-1-pentyne in this reaction has not been reported, its structural analogy to the active alkyl-substituted silylalkynes suggests comparable utility. The ethyl substituent at the propargylic position is expected to influence the steric course of the cyclization, potentially altering regioselectivity relative to the unsubstituted 1,3-bis(trimethylsilyl)propyne or the methyl-substituted variant .

Cobalt Catalysis Alkyne Cyclization Annelated Benzene Synthesis

Structural Confirmation: Verified Identity via Mass Spectrometry and Database Registration

Unlike many research chemicals that lack verified spectroscopic references, 3-ethyl-1,3-bis(trimethylsilyl)-1-pentyne has a confirmed mass spectrum archived in the Wiley Registry of Mass Spectral Data [1], a J-GLOBAL entry with InChI and SMILES notation (CCC(CC)(C#C[Si](C)(C)C)[Si](C)(C)C) [2], and a defined IUPAC name: [3-ethyl-1-(trimethylsilyl)pent-1-yn-3-yl]trimethylsilane. Its InChIKey (RIMSTUZMTCVFFJ-UHFFFAOYSA-N) and exact mass (240.172954 g/mol) provide unambiguous identifiers for quality control, minimizing the risk of misidentification during procurement or inventory management.

Analytical Chemistry Quality Control Compound Authentication

High-Impact Application Scenarios for 3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne Based on Available Evidence


α-Functional Allenylsilane Synthesis via TiCl4-Mediated Acetal Allenylation

This compound is positioned as a precursor to α-functional allenyltrimethylsilanes through reaction with acetals in the presence of titanium tetrachloride, as established for the 1,3-bis(trimethylsilyl)-1-alkyne class by Pornet et al. (1982) [1]. The C-3 ethyl group provides an intermediate steric profile that can be exploited to tune the competition between allenylation and alternative pathways (e.g., 1,3-dienic ketone formation). Researchers developing stereoselective syntheses of allene-containing natural products or pharmaceuticals should evaluate this compound when the methyl analog gives insufficient steric differentiation or when the parent compound leads to undesired side reactions. The reaction is typically conducted with 1.0–1.5 equivalents of the bis-silane, TiCl4 (1.5–2.0 equiv), and the acetal partner in dichloromethane at low temperature (−78 to 0 °C).

Cobalt-Catalyzed Annelation for Substituted Benzene Construction

Building on the demonstrated utility of alkyl-substituted trimethylsilylalkynes as co-oligomerization partners in CpCo(CO)2-catalyzed [2+2+2] cycloadditions with α,ω-diynes [1], 3-ethyl-1,3-bis(trimethylsilyl)-1-pentyne can be employed to synthesize substituted annelated benzenes bearing a distinctive silyl substitution pattern. The ethyl group at the propargylic position introduces steric bias that may favor specific cycloaddition regioisomers not accessible from the parent 1,3-bis(trimethylsilyl)propyne. This is particularly relevant for medicinal chemistry programs requiring access to regioisomerically pure, highly substituted benzene cores for structure-activity relationship studies.

Heterocycle Synthesis via Propargylic Bis-Silane Cyclization Strategies

Propargylic bis-silanes bearing functionalized side chains have been established as versatile precursors for oxygen- and nitrogen-containing heterocycles, including dihydrofurans, pyrroles, pyrazoles, and vinylidene-substituted oxanes and oxepanes [1]. The bis-silylated framework of the target compound, combined with the ethyl substituent at C-3, enables electrophilic activation with concomitant 1,2-silyl migration or Si-C bond cleavage, generating reactive intermediates that can be trapped with tethered nucleophiles to form 5- and 6-membered heterocyclic products. This scenario is especially valuable for laboratories engaged in diversity-oriented synthesis where the ability to generate multiple heterocyclic scaffolds from a common precursor offers substantial efficiency gains.

Quote Request

Request a Quote for 3-Ethyl-1,3-bis(trimethylsilyl)-1-pentyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.